molecular formula C7H18Cl2N2O2 B612976 Ethyl L-ornithine dihydrochloride CAS No. 84772-29-2

Ethyl L-ornithine dihydrochloride

Cat. No.: B612976
CAS No.: 84772-29-2
M. Wt: 233.1
InChI Key: FGDABGPSQJJTDH-ILKKLZGPSA-N
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Description

Ethyl L-ornithine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C7H18Cl2N2O2 and its molecular weight is 233.1. The purity is usually 95%.
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Biological Activity

Ethyl L-ornithine dihydrochloride, a derivative of the non-proteinogenic amino acid ornithine, has garnered attention for its potential biological activities, particularly in metabolic processes such as the urea cycle and polyamine synthesis. This article reviews the compound's biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a salt form of ethyl ester of L-ornithine, which plays crucial roles in nitrogen metabolism and is involved in various physiological processes. It is primarily studied for its effects on growth hormone release, athletic performance enhancement, and potential therapeutic applications in liver diseases.

This compound acts primarily through its conversion to L-arginine, influencing the urea cycle and polyamine biosynthesis. The following biochemical pathways are notably affected:

  • Urea Cycle : Facilitates the conversion of ammonia into urea for excretion.
  • Polyamine Synthesis : Acts as a precursor for polyamines like putrescine, which are essential for cellular growth and function.

Pharmacokinetics

As a derivative of ornithine, this compound shares similar pharmacokinetic properties. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver and muscle. Its metabolism leads to enhanced detoxification of ammonia and improved nitrogen balance in the body.

1. Effects on Growth Hormone Release

Research indicates that ethyl L-ornithine can stimulate the release of growth hormone (GH), which is vital for muscle growth and recovery. A study demonstrated that supplementation with L-ornithine led to increased GH levels post-exercise, suggesting its utility as a performance-enhancing supplement .

2. Antifatigue Effects

Several studies have reported that L-ornithine supplementation can reduce physical fatigue. A double-blind placebo-controlled trial found that participants who received L-ornithine showed improved energy efficiency and reduced serum ammonia levels during exercise .

StudyDosageDurationFindings
Randomized Controlled Trial2000 mg/day7 daysReduced fatigue during exercise
Double-Blind Study6000 mg/day (1 day)1 dayIncreased lipid metabolism; lower ammonia levels

3. Potential Therapeutic Applications

This compound has been explored for its therapeutic potential in conditions like hepatic encephalopathy and cirrhosis. Studies involving ornithine compounds have shown improvements in liver function markers and ammonia detoxification in cirrhotic models .

4. Stress Relief and Sleep Improvement

L-ornithine has been linked to improved mood and sleep quality by modulating cortisol levels. In a study involving healthy adults under stress, supplementation resulted in decreased cortisol/DHEA-S ratios, indicating a potential role in stress management .

Case Studies

  • Cirrhosis Treatment : A clinical trial assessed the impact of ornithine α-ketoglutarate on malnourished elderly patients with cirrhosis. Results indicated significant improvements in weight gain and serum albumin levels compared to placebo groups .
  • Athletic Performance : In a cohort of athletes, supplementation with ethyl L-ornithine was associated with enhanced recovery times post-exercise and improved overall performance metrics.

Safety and Toxicology

Although generally considered safe at recommended dosages, high concentrations of ornithine or its metabolites may exhibit toxicity in specific tissues like retinal cells . Long-term studies are necessary to fully establish safety profiles.

Properties

IUPAC Name

ethyl (2S)-2,5-diaminopentanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.2ClH/c1-2-11-7(10)6(9)4-3-5-8;;/h6H,2-5,8-9H2,1H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDABGPSQJJTDH-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233804
Record name Ethyl L-ornithine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84772-29-2
Record name Ethyl L-ornithine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084772292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-ornithine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl L-ornithine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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